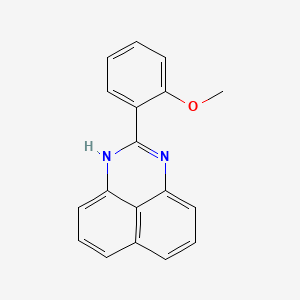

2-(2-methoxyphenyl)-1H-perimidine

Description

2-(2-Methoxyphenyl)-1H-perimidine is a nitrogen-containing heterocyclic compound derived from the perimidine scaffold, which consists of a fused naphthalene ring system with two nitrogen atoms at positions 1 and 8 . Perimidines are notable for their ability to form hydrogen bonds and π-π stacking interactions due to the lone pairs on nitrogen atoms and the aromatic system .

Synthesis: The compound is typically synthesized via a cyclocondensation reaction between 1,8-diaminonaphthalene and 2-methoxybenzaldehyde under reflux conditions, often using Na₂S₂O₅ as a dehydrogenation agent .

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1H-perimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c1-21-16-11-3-2-8-13(16)18-19-14-9-4-6-12-7-5-10-15(20-18)17(12)14/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITPQYBZBLIATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=CC=CC4=C3C(=CC=C4)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355452 | |

| Record name | 2-(2-methoxyphenyl)-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15666-66-7 | |

| Record name | 2-(2-methoxyphenyl)-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenyl)-1H-perimidine typically involves the condensation of 2-methoxybenzaldehyde with 1,8-diaminonaphthalene under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the perimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitro groups.

Major Products:

Scientific Research Applications

2-(2-Methoxyphenyl)-1H-perimidine has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-1H-perimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Substituent Effects on Structural and Electronic Properties

The electronic and steric effects of substituents significantly influence the physicochemical properties of perimidines. Below is a comparative analysis:

Crystallographic Insights :

- The methoxyphenyl derivative likely crystallizes in a monoclinic system (analogous to L1, P2₁/n space group) .

- Bond lengths (e.g., C-N: ~1.30–1.36 Å) and angles (N-C-N: ~125°) are consistent with sp² hybridization of the perimidine core .

Q & A

Q. What are the established synthetic routes for 2-(2-methoxyphenyl)-1H-perimidine, and what critical parameters influence reaction efficiency?

The compound is typically synthesized via a condensation reaction between 1,8-diaminonaphthalene and a substituted benzaldehyde derivative (e.g., 2-methoxybenzaldehyde). Critical parameters include:

- Stoichiometric ratios : Excess aldehyde (1.2–1.5 equiv.) improves yield by driving the reaction to completion.

- Catalysts : Acidic conditions (e.g., acetic acid) or dehydrating agents (e.g., Na₂S₂O₅) promote cyclization and dehydrogenation .

- Reaction time and temperature : Optimal results are observed at 80–100°C for 12–24 hours under inert atmosphere. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the pure product .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the methoxyphenyl and perimidine core. Aromatic protons in the perimidine ring appear as doublets (δ 6.8–8.2 ppm), while the methoxy group resonates as a singlet (δ ~3.8 ppm) .

- X-ray diffraction (XRD) : Single-crystal XRD resolves the planar structure and intermolecular interactions (e.g., π-π stacking). Software like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are critical for analyzing anisotropic displacement parameters and hydrogen bonding .

- FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in the electronic properties of this compound?

Discrepancies often arise from approximations in density functional theory (DFT) models. To address this:

- Benchmark computational methods : Calibrate DFT functionals (e.g., B3LYP/6-311G**) against experimental UV-Vis spectra and XRD-derived bond lengths .

- Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions, which significantly affect absorption spectra.

- TD-DFT validation : Compare time-dependent DFT results with experimental circular dichroism (CD) or fluorescence data to refine electronic transition assignments .

Q. What methodologies are recommended for analyzing the impact of substituent variations on the supramolecular interactions of perimidine derivatives?

- Crystallographic studies : Compare packing motifs (e.g., herringbone vs. layered structures) in derivatives with substituents like methyl or phenyl groups. Hydrogen-bonding networks and π-π interactions can be quantified using Mercury software .

- Hirshfeld surface analysis : Maps derived from XRD data reveal the contribution of specific intermolecular contacts (e.g., C-H···O vs. C-H···π) to crystal stability .

- Thermogravimetric analysis (TGA) : Correlate thermal stability with supramolecular interaction strength (e.g., stronger π-π stacking increases decomposition temperatures) .

Q. How should researchers design experiments to optimize reaction conditions for novel perimidine derivatives with conflicting literature reports?

- Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify synergistic effects.

- In situ monitoring : Employ techniques like HPLC or reaction calorimetry to track intermediate formation and exothermicity, ensuring reproducibility .

- Controlled crystallization : Screen solvents (e.g., DMSO/water vs. ethanol) to obtain high-quality crystals for XRD, resolving ambiguities in product identity .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

- Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK-293 or HeLa) and control for solvent effects (e.g., DMSO ≤0.1%).

- Metabolic stability testing : Evaluate cytochrome P450 interactions to identify false positives/negatives in cytotoxicity screens .

- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., electron-withdrawing groups) to isolate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.